{4-[2-(Diethylamino)ethoxy]phenyl}methanamine
Overview
Description
{4-[2-(Diethylamino)ethoxy]phenyl}methanamine, also known as 4-DEAPM, is an organic compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects. 4-DEAPM has a unique molecular structure which makes it a versatile compound for use in a variety of experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
- The study by Aghekyan et al. (2018) discusses the synthesis of dicarboxylic acid amides and diamides from a related compound, showcasing its utility in creating complex organic molecules (A. A. Aghekyan, G. G. Mkryan, R. E. Muradyan, & A. E. Tumajyan, 2018).
Fluorescence and Sensing Applications
- Wang et al. (2015) developed a derivative with aggregation-induced emission (AIE) properties, demonstrating reversible fluorescence switching. This highlights potential applications in chemical sensing and environmental monitoring (Zhiming Wang, Han Nie, Zhenqiang Yu, A. Qin, Zujin Zhao, & B. Tang, 2015).
Mechanistic Insights into Fluorescence
- Research by Zhang et al. (2016) investigated the mechanisms behind large Stokes shift and fluorescence quantum yields in an anilino substituted rhodamine analogue, providing insights into the design of high-efficiency fluorescent dyes (Zhiyong Zhang, Guang-qing Zhang, Jingxiu Wang, Shan-shan Sun, & Zhongzhi Zhang, 2016).
Electrochemical and Photophysical Properties
- Bas et al. (2017) synthesized new subphthalocyanines with electropolymerizable groups, exploring their electrochemical characteristics for potential use in electronic devices and sensors (Hüseyin Baş & Z. Bıyıklıoğlu, 2017).
Anticancer Research
- Musa et al. (2012) examined the cytotoxic effects of certain coumarin-based benzopyranone derivatives on human lung cancer cells, demonstrating their potential as therapeutic agents (M. Musa, V. Badisa, L. Latinwo, Tyise A Patterson, & M. Owens, 2012).
Mechanism of Action
Mode of Action
It’s worth noting that many compounds with diethylamino groups interact with their targets through non-covalent interactions such as hydrogen bonding and ionic interactions .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-3-15(4-2)9-10-16-13-7-5-12(11-14)6-8-13/h5-8H,3-4,9-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPUFCAIFUNCLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939906 | |
Record name | 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1849-80-5 | |
Record name | NSC37854 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37854 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[4-(Aminomethyl)phenoxy]-N,N-diethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40939906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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